Diethylstilbestrol

estrogen receptor pharmacology ligand binding assay nuclear receptor affinity

Researchers performing estrogen receptor binding assays often encounter inadequate signal-to-noise ratios when using endogenous estradiol. Diethylstilbestrol (DES; CAS 6898-97-1) addresses this with 2-3× greater nuclear ER binding affinity. • 2-3× higher nuclear ER RBA vs. estradiol, enabling lower ligand concentrations and improved assay sensitivity • Unique albumin-modulated binding: RBA decreases 75-80% in serum, making DES an ideal probe for studying serum interference mechanisms in estrogen signaling • Potent positive control for MCF-7 E-Screen assays (2.5× estradiol potency) and YES assays, with well-characterized differential pharmacology across cytosolic and nuclear receptor preparations

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 6898-97-1
Cat. No. B048678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol
CAS6898-97-1
Synonyms4,4’-(3-Hexen-3,4-ylene)diphenol;  α,β-Diethyl-4,4’-dihydroxystilbene-d4;  3,4-Bis(4-hydroxyphenyl)3-hexene-d4;  3,4-Bis(4’-hydroxyphenyl)-3-hexene-d4;  4,4’-(1,2-Diethyl-1,2-ethenediyl)bisphenol; 
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
InChIKeyRGLYKWWBQGJZGM-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5);  SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3);  SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Diethylstilbestrol: Nonsteroidal Estrogen with Superior Nuclear Receptor Binding


Diethylstilbestrol (DES; CAS 6898-97-1) is a synthetic nonsteroidal estrogen belonging to the stilbene class [1]. Structurally, DES adopts a conformation in solution that mimics the estradiol A-ring, allowing either phenol ring to successfully engage the estrogen receptor binding pocket [2]. Pharmacologically, DES exhibits high protein binding (>95%) and undergoes metabolic hydroxylation and glucuronidation with an elimination half-life of approximately 24 hours [3]. This compound serves as the active moiety for the prodrug fosfestrol (diethylstilbestrol diphosphate) [4].

Nuclear receptor binding studies with reported higher affinity
Cell proliferation assay context (MCF-7 E-Screen, YES assay)
Serum-dependent receptor pharmacology studies
Prodrug activation and targeted delivery research

Why Diethylstilbestrol Cannot Be Substituted by Other Estrogen Receptor Ligands


Within-class substitution among estrogenic compounds is scientifically inadvisable due to fundamental differences in receptor binding affinity, subcellular compartmentalization, and serum protein interference. Diethylstilbestrol (DES) demonstrates nuclear estrogen receptor binding affinity that is two- to threefold greater than that of the endogenous ligand estradiol (E2) [1]. Critically, DES exhibits a pronounced differential in relative binding affinity between cytosolic and nuclear receptor preparations (RBA 46 vs. 380 relative to E2 = 100), a behavior not observed with estrone, estriol, or enclomiphene [2]. Furthermore, DES binding to nuclear receptor is significantly modulated by serum albumin, with RBA decreasing from >200 to 43-52 in the presence of rat or human serum—whereas the IC50 of estradiol remains unchanged under identical conditions [3]. These quantitative differences in receptor pharmacology preclude simple substitution with other estrogenic ligands.

Nuclear receptor binding affinity may differ significantly from other estrogens, limiting direct substitution.
Serum albumin susceptibility differs from estradiol; binding profile may not transfer to estriol or estrone.
Prodrug fosfestrol vs active DES have different pharmacokinetic profiles; not interchangeable for targeted delivery studies.

Quantitative Evidence Differentiating Diethylstilbestrol from Estradiol and Analogs


Nuclear Estrogen Receptor Binding Affinity Advantage over Estradiol

In direct head-to-head competition assays using rat uterine nuclear fractions, tritium-labeled diethylstilbestrol (DES) exhibited a relative binding affinity (RBA) two- to threefold greater than that of 17β-estradiol for the nuclear estrogen receptor [1]. The quantitative superiority of DES is further substantiated by an RBA of 380 ± 42 relative to estradiol (set at 100) in hamster uterine nuclear receptor preparations [2].

Nuclear receptor RBA
Head-to-head
RBA 380 ± 42 vs E2 100
Reported higher nuclear receptor binding affinity context; supports receptor occupancy studies.
Hamster uterine nuclear fractions; competitive binding assay.
estrogen receptor pharmacology ligand binding assay nuclear receptor affinity

MCF-7 Cell Proliferation Potency vs Estradiol

In a comparative evaluation of estrogenic potencies across multiple in vitro platforms, diethylstilbestrol (DES) exhibited EC50-based potency 1.1-fold (YES assay) to 2.5-fold (MCF-7 E-Screen) higher than that of 17β-estradiol [1]. The same study found that ethynylestradiol (EE2) was slightly less potent than E2 in the YES assay (0.7×) but nearly twice as potent (1.9×) in the MCF-7 assay, establishing a distinct potency rank order among synthetic and natural estrogens [1].

MCF-7 proliferation potency
Head-to-head
2.5× vs E2 in MCF-7; 1.1× in YES
Reported cell proliferation assay potency context; enables cross-assay comparison.
E-Screen and YES assays; in vitro.
E-Screen assay MCF-7 proliferation estrogenic potency

Differential Serum Albumin Modulation of Nuclear Receptor Binding

A unique pharmacological property distinguishing diethylstilbestrol (DES) from estradiol is its differential susceptibility to serum albumin modulation. In the presence of rat serum, the relative binding affinity (RBA) of DES to nuclear estrogen receptor decreased to 43 ± 1 (from >200 in serum-free conditions), and to 52 ± 7 in the presence of human serum [1]. In contrast, the IC50 of estradiol remained unchanged in the presence of either rat serum or albumin under identical experimental conditions [1]. Purified human serum albumin mimicked this effect, and dilution of human serum produced a progressive increase in DES RBA approaching serum-free values [1].

Serum modulation of binding
Head-to-head
DES RBA reduced 75-80% with serum; E2 unchanged
Condition-dependent binding context; supports serum-component interference studies.
Rat and human serum; albumin-modulated.
serum protein interference albumin binding receptor pharmacology

Lower Clinical Toxicity with Hexestrol at Equivalent Efficacy

In a clinical assay comparing three synthetic estrogens using menopausal symptom relief as the therapeutic endpoint, diethylstilbestrol (DES) at 1 mg daily provided efficacy equivalent to hexestrol at 2.5-5 mg daily [1]. However, hexestrol was documented as 'definitely less toxic than diethylstilbestrol,' establishing a differentiation that affects clinical and preclinical selection [1]. This finding demonstrates that while DES achieves equivalent therapeutic effect at lower milligram doses, hexestrol offers a superior safety profile.

Historical tolerability comparison
Context-dependent
DES 1 mg/day vs hexestrol 2.5-5 mg/day; hexestrol reported less toxic
Reported tolerability endpoint comparison context; data to verify.
1942 clinical symptom relief study; historical data.
therapeutic index toxicity comparison menopausal therapy

Targeted Intracellular Activation via Fosfestrol Prodrug

Fosfestrol (diethylstilbestrol diphosphate) is an inactive prodrug that is converted to active DES within target cells, providing a pharmacological advantage over direct DES administration [1]. The prodrug remains inactive in serum, thereby reducing systemic side effects, and achieves higher local concentrations of active DES at the target site than would be attainable with equivalent doses of the parent compound [2]. This intracellular activation mechanism also supports long-term infusion protocols due to the short half-life of fosfestrol metabolites [2].

Fosfestrol prodrug activation
Class-level
Inactive in serum; activated intracellularly
Prodrug mechanism context for targeted delivery research; qualitative advantage.
Fosfestrol vs parent DES; source review recommended.
prodrug activation targeted delivery prostate cancer therapy

Research Applications of Diethylstilbestrol


Nuclear Receptor Binding Studies with Superior Affinity

Investigators conducting competitive binding assays with uterine nuclear estrogen receptor preparations benefit from DES's 2- to 3-fold higher relative binding affinity compared to estradiol, enabling lower ligand concentrations and improved signal-to-noise ratios in receptor occupancy experiments [1]. This application is particularly relevant when the endogenous ligand estradiol provides insufficient binding signal strength or when distinguishing nuclear versus cytosolic receptor pharmacology is an experimental objective.

E-Screen and MCF-7 Proliferation Assays for Potency Screening

For high-throughput screening of estrogenic compounds using MCF-7 breast cancer cell proliferation (E-Screen) assays, DES serves as a potent positive control with 2.5-fold higher potency than estradiol, providing a robust reference standard for calibrating assay sensitivity and establishing dynamic range [2]. DES is also suitable for YES assays where its potency (1.1× E2) differs meaningfully from that of ethynylestradiol (0.7× E2), allowing discrimination between synthetic estrogen response profiles.

Serum Protein-Dependent Estrogen Receptor Pharmacology Studies

Research protocols examining the influence of serum components on ligand-receptor interactions benefit from DES as a model compound due to its unique and well-characterized susceptibility to albumin-mediated binding modulation [3]. Unlike estradiol, whose IC50 remains unaffected by serum albumin, DES exhibits a quantifiable 75-80% reduction in nuclear receptor RBA in serum-containing conditions, making it an ideal probe for studying serum interference mechanisms in estrogen signaling.

Prodrug Development and Targeted Estrogen Delivery Research

Investigators studying tissue-selective estrogen delivery or developing prodrug strategies should consider fosfestrol (DES diphosphate) as a reference compound, as it is a clinically established prodrug that remains inactive in serum while releasing active DES upon intracellular phosphatase cleavage [4]. This system enables study of targeted estrogen receptor activation with reduced systemic exposure, a property not achievable with parent DES alone and of value in cancer therapeutics research.

Application
Selection Property
Validation Focus
Nuclear receptor binding studies
Receptor binding affinity profile
Competitive binding assay validation
Cell proliferation assays (MCF-7, YES)
Cell proliferation assay context
E-Screen / YES assay sensitivity calibration
Serum-component interference studies
Albumin susceptibility profile
Serum-containing vs serum-free binding data
Prodrug activation and targeted delivery
Prodrug activation mechanism
Intracellular activation and systemic exposure

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